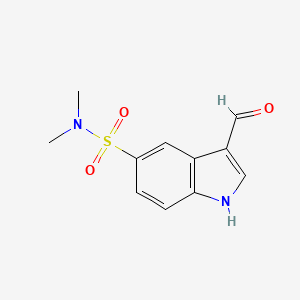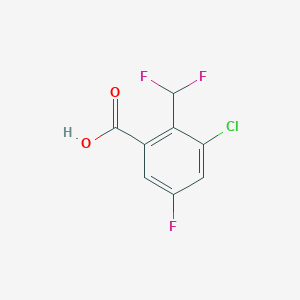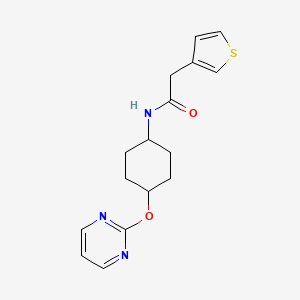
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry. It features a complex structure combining pyrimidine, cyclohexyl, and thiophene moieties, lending it unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : The initial step involves the synthesis of the intermediate compound (4-(pyrimidin-2-yloxy)cyclohexyl)methanol. This is achieved through a nucleophilic substitution reaction between 4-chlorocyclohexylmethanol and pyrimidine-2-oxide under basic conditions.
Step 2: : Next, the (4-(pyrimidin-2-yloxy)cyclohexyl)methanol is converted to the corresponding acyl chloride using thionyl chloride in an inert atmosphere.
Step 3: : The final step involves the reaction of the acyl chloride intermediate with thiophene-3-yl acetamide under mild conditions, yielding the target compound N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide.
Industrial Production Methods
Scaling up the production involves similar synthetic routes but utilizes optimized conditions and catalysts to increase yield and purity. Typical processes might involve continuous flow reactors and automated purification systems to ensure high efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, particularly on the thiophene ring, leading to sulfoxides and sulfones.
Reduction: : Reduction reactions can occur on the pyrimidine ring or the carbonyl group, producing various reduced analogs.
Substitution: : Both nucleophilic and electrophilic substitutions are feasible on the pyrimidine and thiophene moieties.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution Reagents: : Alkyl halides, aryl halides, acids, bases
Major Products
Oxidation: : Formation of sulfoxides and sulfones from the thiophene ring.
Reduction: : Production of reduced pyrimidine analogs and secondary amines.
Substitution: : Various substituted pyrimidine and thiophene derivatives.
Scientific Research Applications
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide has garnered attention in various fields:
Chemistry: : As a building block for more complex molecules and as a ligand in coordination chemistry.
Biology: : Its structural motifs make it a candidate for studying enzyme inhibition and receptor binding.
Industry: : Its unique properties are explored in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The compound's biological activity is primarily due to its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can mimic nucleobases, facilitating binding to DNA or RNA, while the thiophene moiety interacts with proteins, affecting their function. The cyclohexyl group provides structural rigidity, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-pyrimidinyl)cyclohexylamine
2-(thiophen-3-yl)acetamide
(4-pyrimidinyloxy)cyclohexanol
Uniqueness
The unique combination of pyrimidine, cyclohexyl, and thiophene groups imparts distinctive physicochemical properties and biological activities, making it stand out compared to its analogs. This distinctiveness is often leveraged in designing drugs with enhanced efficacy and reduced side effects.
Conclusion
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide exemplifies the confluence of intricate synthetic chemistry and potential biomedical applications. Its complex structure and diverse reactivity make it a valuable compound in research and industry, promising further exploration and development.
Properties
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-15(10-12-6-9-22-11-12)19-13-2-4-14(5-3-13)21-16-17-7-1-8-18-16/h1,6-9,11,13-14H,2-5,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWGBEHVTMIFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CSC=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2971595.png)
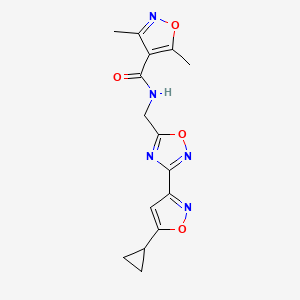
![2-(1H-indol-3-yl)-1-[2-(3-nitrophenyl)ethenesulfonyl]-1,2-dihydroquinoline](/img/structure/B2971597.png)
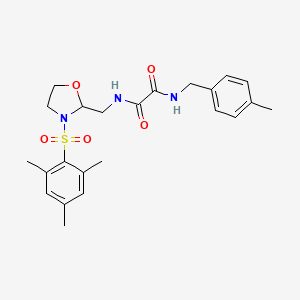
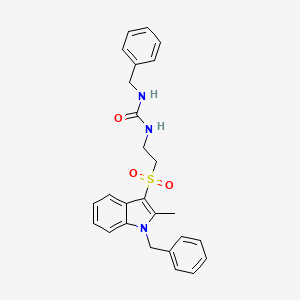
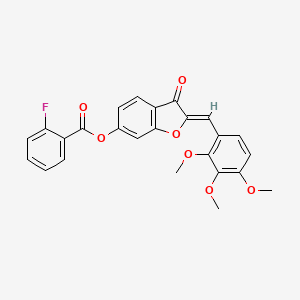

![N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2971606.png)
![N-cyclopentyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2971607.png)
![N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2971610.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide](/img/structure/B2971613.png)
